Pirepemat - 1227638-29-0

Pirepemat

Catalog Number: EVT-8350255
CAS Number: 1227638-29-0
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirepemat is being developed by Integrative Research Laboratories, with ongoing clinical trials assessing its efficacy and safety. The compound falls within the category of cognition-promoting agents and is particularly noted for its potential applications in neurodegenerative disorders. Its chemical structure can be represented by the formula C11H13F2NOC_{11}H_{13}F_{2}NO with an average molar mass of 213.228 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of pirepemat involves several chemical reactions that facilitate the formation of its complex structure. While specific synthesis protocols are not extensively detailed in the literature, it is generally synthesized through multi-step organic reactions that include the introduction of fluorine atoms and the construction of the pyrrolidine ring. The synthesis process is crucial for ensuring the purity and potency of the final product, which is essential for subsequent pharmacological evaluations.

Molecular Structure Analysis

Structure and Data

Pirepemat's molecular structure can be depicted as follows:

  • Chemical Formula: C11H13F2NOC_{11}H_{13}F_{2}NO
  • IUPAC Name: Pyrrolidine, 3-(2,3-difluorophenyl)-3-methoxy-, (3S)-
  • CAS Number: 1227638-29-0
  • Molecular Weight: 213.228 g/mol

The compound features a pyrrolidine core substituted with a methoxy group and a difluorophenyl moiety, contributing to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Pirepemat exhibits interactions with various neurotransmitter systems, which can be characterized as follows:

  • Serotonin Receptors: It shows affinity for serotonin 5-HT7 receptors (K_i = 980 nM) and serotonin transporters (K_i = 2500 nM).
  • Adrenergic Receptors: It interacts with α2C-adrenergic receptors (K_i = 3800 nM) and α2A-adrenergic receptors (K_i = 6500 nM).
  • Dopaminergic Activity: Pirepemat has been shown to reverse hypoactivity induced by dopamine-depleting agents without increasing basal locomotor activity .

These interactions suggest that pirepemat may modulate neurotransmitter levels in the brain, potentially enhancing cognitive function and motor control.

Mechanism of Action

Process and Data

The mechanism of action for pirepemat involves antagonism at specific serotonin receptors and adrenergic receptors. By inhibiting these receptors, pirepemat may enhance the release of norepinephrine, dopamine, and acetylcholine in targeted brain regions. This modulation is hypothesized to improve cognitive functions such as motivation and reduce symptoms like apathy in patients with Parkinson's disease . Clinical studies have indicated that pirepemat can significantly reduce fall frequency among patients, suggesting its effectiveness in managing some symptoms associated with Parkinson's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pirepemat possesses several notable physical and chemical properties:

  • State: Not available
  • Solubility: Not specified
  • Half-life: Approximately 3.7 to 5.2 hours .
  • Absorption: Rapid absorption with a median time to maximum concentration of about 2 hours following administration.

These properties indicate that pirepemat has favorable pharmacokinetic characteristics for potential therapeutic use.

Applications

Scientific Uses

Pirepemat is primarily being investigated for its application in treating Parkinson's disease-related symptoms, particularly fall prevention. Its cognitive-enhancing properties make it a candidate for further research into neurodegenerative disorders. Additionally, it has shown promise in improving motivation and reducing apathy among patients during clinical trials . Future studies may explore its efficacy in other conditions associated with cognitive decline or mood disorders.

Introduction to Pirepemat in Neuropharmacological Research

Historical Context of Cortical Enhancer Development

The development of cortical enhancers represents a paradigm shift in treating neurodegenerative conditions. Traditional Parkinson's disease therapeutics primarily addressed dopaminergic deficits in striatal pathways, providing symptomatic relief for motor impairments but failing to address cortical dysfunction underlying non-motor symptoms and postural instability. The emergence of cortical enhancers marks a strategic redirection toward prefrontal cortex (PFC)-targeted pharmacology, focusing on networks governing cognitive function, balance control, and complex motor planning. Pirepemat (International Nonproprietary Name assigned in 2020) evolved from research demonstrating that PFC dysfunction—not merely basal ganglia pathology—mediates debilitating aspects of Parkinson's disease, particularly falls and cognitive impairment [6]. Unlike dopamine replacement strategies, cortical enhancers specifically target neuromodulatory systems regulating cortical signal processing, representing a third-generation approach to Parkinson's disease treatment after dopamine precursors and deep brain stimulation.

Pirepemat’s Position in Parkinson’s Disease Therapeutics

Pirepemat occupies a unique therapeutic niche targeting fall prevention—an unmet need affecting approximately 45% of Parkinson's disease patients with recurrent episodes causing fractures, reduced mobility, and diminished quality of life [6]. Existing dopaminergic therapies demonstrate limited efficacy against falls due to the complex cortical integration required for balance maintenance. As a first-in-class cortical enhancer, Pirepemat addresses the frontal cortical dysfunction implicated in Parkinson's disease-related falls, positioning itself as a complementary therapeutic approach rather than a dopamine replacement alternative. Clinical development progressed through Phase I studies confirming tolerability and linear pharmacokinetics in healthy volunteers [1], to Phase II investigations demonstrating functional improvements in balance and cognition in Parkinson's populations [6]. The societal relevance is underscored by healthcare cost burdens exceeding 30,000 USD per fall injury in elderly populations, establishing Pirepemat's potential socioeconomic value beyond symptomatic relief [6].

Mechanistic Uniqueness Among Catecholaminergic Modulators

Pirepemat distinguishes itself pharmacologically through dual receptor targeting with antagonistic activity at serotonin 5-hydroxytryptamine 7 (5-HT7) receptors and alpha-2 adrenergic receptors [5] [6]. This contrasts with:

  • Direct dopaminergic agonists (e.g., pramipexole) primarily acting on D2/D3 receptors
  • Norepinephrine reuptake inhibitors (e.g., atomoxetine) increasing extracellular monoamine concentrations
  • Mixed catecholaminergic stimulants (e.g., methylphenidate) blocking dopamine and norepinephrine transporters

Properties

CAS Number

1227638-29-0

Product Name

Pirepemat

IUPAC Name

(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

InChI

InChI=1S/C11H13F2NO/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13/h2-4,14H,5-7H2,1H3/t11-/m1/s1

InChI Key

LJNFYMMXCXGFCP-LLVKDONJSA-N

SMILES

COC1(CCNC1)C2=C(C(=CC=C2)F)F

Canonical SMILES

COC1(CCNC1)C2=C(C(=CC=C2)F)F

Isomeric SMILES

CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.